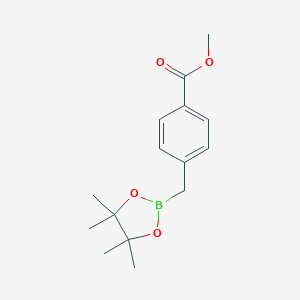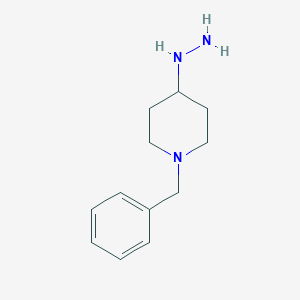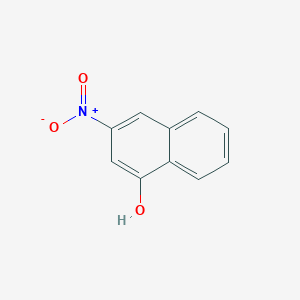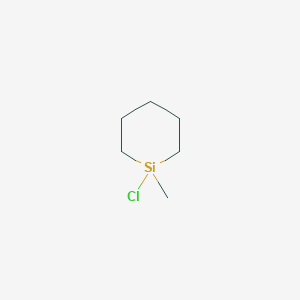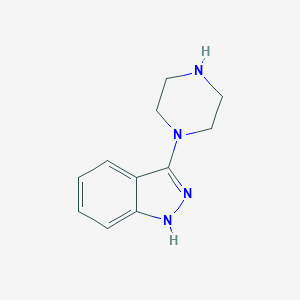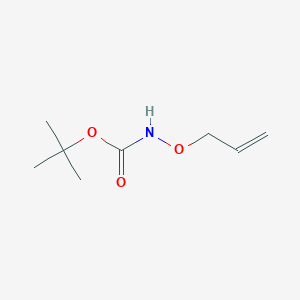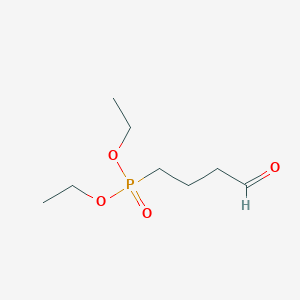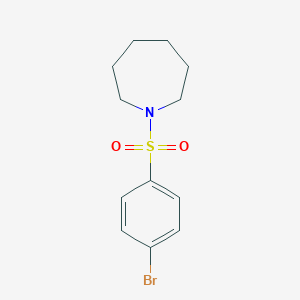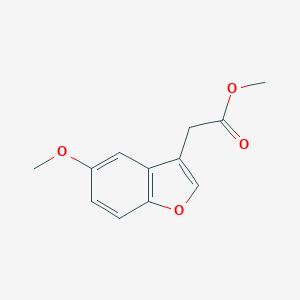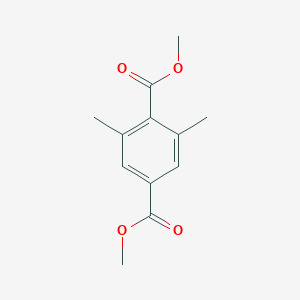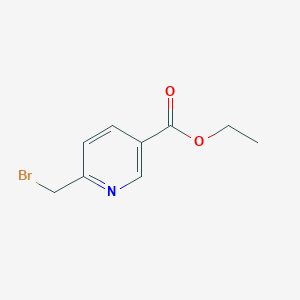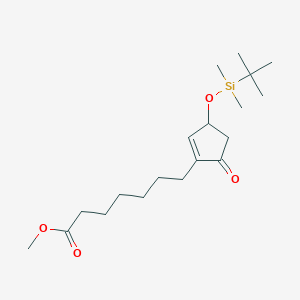![molecular formula C15H13NO3 B175381 2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one CAS No. 134123-83-4](/img/structure/B175381.png)
2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one is a complex organic compound belonging to the class of dibenzoxazepines These compounds are characterized by a fused ring system containing both benzene and oxazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one typically involves the following steps:
N-Arylation Reaction: The process begins with the N-arylation of 2-aminophenol using 2-halogenated benzoic or phenylacetic acids.
Intramolecular Lactonization or Acylation: The resulting N-arylated intermediate undergoes chemo- and regio-selective intramolecular lactonization or acylation to form the desired dibenzoxazepine structure.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazepine ring can be reduced to form a more saturated ring system.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated ring systems.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-10(11H)-one: Similar structure but with different substitution patterns.
Acridones: Another class of benzo-fused N-heterocycles with distinct properties.
Quinazolinimines: Compounds with a similar ring system but different functional groups.
Uniqueness
2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-hydroxy-6,6-dimethylbenzo[c][1,5]benzoxazepin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-15(2)11-7-9(17)3-5-12(11)16-13-6-4-10(18)8-14(13)19-15/h3-8,17H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDPOGJOTLBQSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)O)N=C3C=CC(=O)C=C3O1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576268 |
Source


|
| Record name | 8-Hydroxy-11,11-dimethyldibenzo[b,e][1,4]oxazepin-2(11H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134123-83-4 |
Source


|
| Record name | 8-Hydroxy-11,11-dimethyldibenzo[b,e][1,4]oxazepin-2(11H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
